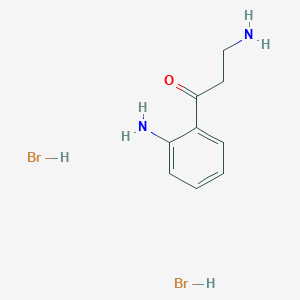

Kynuramine dihydrobromide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H14Br2N2O |

|---|---|

Peso molecular |

326.03 g/mol |

Nombre IUPAC |

3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide |

InChI |

InChI=1S/C9H12N2O.2BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H |

Clave InChI |

KNLPLQJBAIXOQE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)CCN)N.Br.Br |

Origen del producto |

United States |

Foundational & Exploratory

Kynuramine Dihydrobromide: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine dihydrobromide, an amine derivative of the tryptophan metabolite kynurenine, is a compound of significant interest in biomedical research. It is widely utilized as a fluorogenic substrate for monoamine oxidase (MAO) enzymes, playing a crucial role in the screening and characterization of MAO inhibitors.[1][2] Furthermore, kynuramine has demonstrated pharmacological activity as an antagonist of alpha-adrenergic receptors, suggesting its potential for further investigation in drug discovery.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers in pharmacology and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, absorption, and interaction with biological systems. The key physicochemical characteristics of this compound are summarized below.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative physicochemical data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O · 2HBr | [1] |

| Molecular Weight | 326.03 g/mol | [1] |

| Appearance | Crystalline solid | |

| Color | Light yellow | - |

| Storage Temperature | -20°C | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL (clear to slightly hazy) | [4] |

| Water | slightly soluble 0.2 mg/mL | [4] |

| 0.1 M HCl | Soluble | [4] |

| Acetonitrile | Soluble | [4] |

| Methanol | Soluble | [4] |

| DMSO | Slightly soluble | - |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | [4] |

Table 3: Spectral Properties

| Spectral Type | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Source(s) |

| UV-Vis (in 100 mM KPi buffer, pH 7.0) | 356 nm | 3,900 M⁻¹cm⁻¹ | - |

| 255 nm | 6,000 M⁻¹cm⁻¹ | - | |

| 224 nm | 19,900 M⁻¹cm⁻¹ | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section outlines the protocols for key experiments related to the physicochemical properties of this compound.

Determination of Melting Point (General Protocol)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: This method involves heating a small, packed sample of the crystalline solid in a capillary tube at a controlled rate and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (for pulverizing crystals if necessary)

Procedure:

-

Sample Preparation: A small amount of dry this compound crystals is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range (1-2°C) is indicative of a pure compound. Impurities tend to depress the melting point and broaden the melting range.

Determination of pKa by Potentiometric Titration (General Protocol)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic functional groups like Kynuramine, it indicates the pH at which the group is 50% protonated.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker or titration vessel

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is a concern.

-

Titration: The solution is placed in the titration vessel with a stir bar and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The additions should be smaller near the expected equivalence point to ensure an accurate determination of the inflection point.

-

Data Analysis: The collected data of pH versus volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Monoamine Oxidase (MAO) Activity Assay

Kynuramine is a non-selective substrate for both MAO-A and MAO-B. Its oxidation by MAO leads to the formation of 4-hydroxyquinoline, a fluorescent product.[6][7][8]

Principle: The enzymatic activity of MAO is determined by measuring the rate of formation of the fluorescent product, 4-hydroxyquinoline, when incubated with this compound. The fluorescence intensity is directly proportional to the amount of product formed and thus to the enzyme activity.

Materials:

-

This compound solution (substrate)

-

MAO-A or MAO-B enzyme preparation (e.g., from rat liver mitochondria or recombinant sources)

-

Phosphate buffer (pH 7.4)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~310-320 nm, Emission: ~380-400 nm)

-

96-well black microplates

Procedure:

-

Reaction Setup: In a 96-well black microplate, the reaction mixture is prepared by adding the phosphate buffer, the MAO enzyme preparation, and the test compound (if screening for inhibitors).

-

Initiation of Reaction: The reaction is initiated by the addition of the this compound substrate solution to each well.

-

Incubation: The microplate is incubated at 37°C for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: The reaction can be stopped by the addition of a strong acid (e.g., perchloric acid) or a strong base (e.g., NaOH).

-

Fluorescence Measurement: The fluorescence of the 4-hydroxyquinoline product is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The enzyme activity is calculated from the rate of fluorescence increase over time, after subtracting the background fluorescence from control wells lacking the enzyme or substrate. For inhibitor screening, the percentage of inhibition is calculated by comparing the activity in the presence and absence of the test compound.

Visualizations

Experimental Workflow: Monoamine Oxidase (MAO) Activity Assay

Caption: Workflow for determining MAO activity using Kynuramine.

Signaling Pathway: Inhibition of Alpha-1 Adrenergic Receptor

Kynuramine has been shown to be an antagonist of alpha-1 (α1) adrenergic receptors.[3] The canonical signaling pathway of α1-adrenergic receptors involves the activation of the Gq protein, leading to downstream cellular effects. Kynuramine, as an antagonist, blocks the initial step of this cascade.

Caption: Inhibition of α1-adrenergic signaling by Kynuramine.

References

- 1. scbt.com [scbt.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. An alpha-adrenoceptor inhibitory action of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. monoamine oxidase substrate, fluorogenic, ≥97% (TLC), crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | Monoamine Oxidase | 304-47-2 | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. evotec.com [evotec.com]

Kynuramine Dihydrobromide: A Technical Guide to its Application as a Fluorescent Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine is a biogenic amine and a metabolite of tryptophan. In biochemical research, kynuramine dihydrobromide is widely recognized not for its intrinsic fluorescence, but as a crucial non-fluorescent substrate for a class of enzymes known as amine oxidases, particularly monoamine oxidases (MAO-A and MAO-B). The enzymatic deamination of kynuramine yields 4-hydroxyquinoline (4-HQ), a product that is highly fluorescent. This reaction forms the basis of a common and sensitive fluorometric assay to determine MAO activity and to screen for potential MAO inhibitors.

This guide provides an in-depth overview of the fluorescence properties of 4-hydroxyquinoline resulting from the enzymatic processing of kynuramine and details the experimental workflow for its use in MAO activity assays.

Data Presentation: Spectroscopic Properties of 4-Hydroxyquinoline (4-HQ)

The following table summarizes the key quantitative fluorescence data for 4-hydroxyquinoline, the fluorescent product of the monoamine oxidase-catalyzed conversion of kynuramine. Data is presented for aqueous solutions at different pH values.

| Property | Acidic Solution | Neutral Solution (pH 7.2) | Basic Solution |

| Excitation Wavelength (λex) | Not specified | 316 nm[1], 320 nm[2] | Not specified |

| Emission Wavelength (λem) | Not specified | 349 nm[1], 380 nm[2] | Not specified |

| Fluorescence Lifetime (τ) | 470 ps (98.4%), 1.67 ns (1.6%)[1] | 7.3 ns[1] | Not specified |

| Triplet State Quantum Yield (ΦT) | 30%[1] | 35%[1] | 7.5%[1] |

Experimental Protocols

Measurement of Monoamine Oxidase (MAO) Activity using Kynuramine

This protocol describes a common method for determining the activity of MAO-A or MAO-B by monitoring the fluorescence of the product, 4-hydroxyquinoline.

Materials:

-

This compound substrate

-

Recombinant human MAO-A or MAO-B enzyme

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader with fluorescence detection capabilities

-

96-well or 384-well plates (black plates are recommended to minimize background fluorescence)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Dilute the MAO-A or MAO-B enzyme to the desired concentration in the assay buffer.

-

Prepare serial dilutions of test compounds (potential inhibitors) and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

-

Assay Setup:

-

To the wells of the microplate, add the assay buffer.

-

Add the test compounds or control inhibitors to the appropriate wells.

-

Add the MAO enzyme solution to all wells except for the negative control (no enzyme) wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 5-15 minutes) to allow for any interaction between the inhibitors and the enzymes.

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time. The fluorescence of the product, 4-hydroxyquinoline, is typically measured with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.[2] Another source specifies an excitation at 316 nm and detection at 349 nm for 4-HQ in neutral aqueous solution.[1]

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic conversion of kynuramine and the general workflow for an MAO inhibition assay.

References

Kynuramine: A Dual Substrate for Monoamine Oxidase-A and Monoamine Oxidase-B

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Monoamine oxidases (MAO) are critical enzymes in the metabolism of neurotransmitters and other biogenic amines, making them significant targets in drug discovery, particularly for neurological disorders. Understanding the substrate specificity of these enzymes is paramount for the development of selective inhibitors and for characterizing drug-drug interactions. This technical guide provides a comprehensive analysis of kynuramine as a substrate for both isoforms of monoamine oxidase, MAO-A and MAO-B. It consolidates quantitative kinetic data, details established experimental protocols for assessing MAO activity using kynuramine, and presents visual representations of the metabolic pathway and experimental workflows. This document serves as a core resource for scientists engaged in neuroscience research and the development of novel therapeutics targeting the MAO system.

Introduction to Kynuramine and Monoamine Oxidase

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. In humans, two isoforms, MAO-A and MAO-B, exist, sharing approximately 70% sequence homology but exhibiting distinct substrate and inhibitor specificities.[1] These enzymes play a crucial role in regulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Consequently, inhibitors of MAO-A are utilized as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease and Alzheimer's disease.[1]

Kynuramine is a well-established substrate for both MAO-A and MAO-B, making it a valuable tool in the study of these enzymes.[1][3][4] Its metabolism by both isoforms allows for its use in comparative kinetic studies and in the screening of isoform-selective inhibitors.

Kynuramine as a Substrate for MAO-A and MAO-B

Kynuramine is oxidized by both MAO-A and MAO-B, a characteristic that is leveraged in various in vitro assays to measure the activity of both enzyme isoforms.[1][5] The enzymatic reaction involves the deamination of kynuramine to an unstable intermediate aldehyde, 3-(2-aminophenyl)-3-oxo-propion aldehyde, which then undergoes spontaneous non-enzymatic cyclization to form the stable and fluorescent product, 4-hydroxyquinoline.[1][6]

Quantitative Kinetic Parameters

The affinity and turnover rate of kynuramine for each MAO isoform can be quantified by the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), respectively. Several studies have determined these kinetic parameters, and the values reported in the literature show some variability, which can be attributed to differences in experimental conditions and the source of the recombinant enzymes.[3] A summary of reported kinetic data is presented in Table 1.

| Enzyme | Km (μM) | Vmax (nmol/mg/min) | Source |

| Human Recombinant MAO-A | 23.1 ± 0.8 | 10.2 ± 0.2 | Zhang et al., 2019[3] |

| Human Recombinant MAO-B | 18.0 ± 2.3 | 7.35 ± 0.69 | Zhang et al., 2019[3] |

| Human MAO-A | 42 | Not Reported | Literature value cited in Zhang et al., 2019[3] |

| Human MAO-B | 26 | Not Reported | Literature value cited in Zhang et al., 2019[3] |

| Human MAO-A | 44.1 | Not Reported | Literature value cited in Zhang et al., 2019[3] |

| Human MAO-B | 90.0 | Not Reported | Literature value cited in Zhang et al., 2019[3] |

| MAO-A-MB | 27.61 ± 2.14 | Not Reported | Novel selective MAO-B inhibitors evaluation[7] |

| MAO-B-MB | 38.85 ± 1.70 | Not Reported | Novel selective MAO-B inhibitors evaluation[7] |

MAO-A-MB and MAO-B-MB refer to enzymes immobilized on magnetic beads.

Experimental Protocols for MAO Activity Assays Using Kynuramine

The following sections detail standardized protocols for determining MAO-A and MAO-B activity and inhibition using kynuramine as a substrate.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)

-

96-well microplates (black plates are recommended for fluorescence assays)

-

Fluorometric or spectrophotometric plate reader

General Assay Procedure

-

Preparation of Reagents :

-

Prepare a stock solution of the test compound and positive controls in DMSO.

-

Perform serial dilutions of the stock solutions to obtain a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.

-

Prepare a working solution of the substrate, kynuramine, in the assay buffer.

-

-

Enzyme Inhibition Assay :

-

Add a small volume of the diluted test compound or control to the wells of the 96-well plate.

-

Add the MAO-A or MAO-B enzyme solution to the wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.[8][9]

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

-

Detection :

-

The MAO-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline.[9]

-

After a set incubation period (e.g., 30-60 minutes), measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~310 nm excitation and ~400 nm emission).[9]

-

-

Data Analysis :

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Determination of Kinetic Parameters (Km and Vmax)

-

Assay Setup :

-

Prepare a range of kynuramine concentrations (e.g., 2 to 500 μM) in the assay buffer.[3]

-

Incubate the different concentrations of kynuramine with a fixed concentration of MAO-A or MAO-B enzyme (e.g., 0.01 mg/mL) in a total volume of 200 μL of potassium phosphate buffer (100 mM, pH 7.4) for 15 minutes at 37°C.[3]

-

-

Data Acquisition and Analysis :

-

Measure the formation of 4-hydroxyquinoline as described above.

-

Plot the initial reaction velocity (rate of product formation) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[3]

-

Visualizing Pathways and Workflows

Metabolic Pathway of Kynuramine

The following diagram illustrates the two-step process of kynuramine metabolism by MAO-A or MAO-B.

Caption: Metabolic conversion of kynuramine by MAO enzymes.

Experimental Workflow for MAO Inhibition Assay

The diagram below outlines the key steps in a typical in vitro MAO inhibition assay using kynuramine.

Caption: Workflow for a typical MAO inhibition assay.

Conclusion

Kynuramine's role as a non-selective substrate for both MAO-A and MAO-B solidifies its importance as a fundamental tool in neuropharmacology and drug discovery.[1][3] The consistent and reproducible results obtained from kynuramine-based assays provide a reliable foundation for the characterization of MAO enzyme kinetics and the screening of novel, isoform-selective inhibitors. The detailed protocols and consolidated data presented in this guide offer a practical resource for researchers, facilitating the standardized assessment of MAO activity and the advancement of therapeutic strategies targeting these critical enzymes.

References

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Discovery and History of Kynuramine in Research: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine, a biogenic amine, holds a unique position in the landscape of neuropharmacology and drug discovery. As a metabolite of the essential amino acid L-tryptophan, it is an endogenous molecule with a rich history of scientific investigation. Initially explored for its cardiovascular effects, research into kynuramine has expanded to encompass its roles as a substrate for monoamine oxidase (MAO), an inhibitor of adrenoceptors, and a potential modulator of various physiological processes. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to kynuramine, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Discovery and Historical Context

Kynuramine is formed in the body through the decarboxylation of kynurenine, a central intermediate in the kynurenine pathway of tryptophan metabolism.[1][2] This pathway is the primary route for tryptophan degradation in mammals.[3] Early research on kynuramines, including kynuramine and its hydroxylated analog 5-hydroxykynuramine, primarily investigated their cardiovascular properties and interactions with the serotonergic system.[4] These initial studies laid the groundwork for understanding the broader physiological and pharmacological significance of this class of biogenic amines.

Pharmacological Profile of Kynuramine

Kynuramine exhibits a multifaceted pharmacological profile, interacting with several key enzyme and receptor systems. Its most well-characterized activities are as a substrate for monoamine oxidase and as an antagonist at α-adrenoceptors.

Interaction with Monoamine Oxidase (MAO)

Kynuramine is widely utilized as a substrate in assays to measure the activity of both MAO-A and MAO-B isoforms.[5] The enzymatic deamination of kynuramine by MAO results in the formation of an unstable aldehyde intermediate, which then spontaneously cyclizes to form 4-hydroxyquinoline.[6] This product can be readily detected spectrophotometrically or fluorometrically, making kynuramine a convenient tool for studying MAO kinetics and inhibition.

Table 1: Kinetic Parameters of Kynuramine as a Monoamine Oxidase Substrate

| Enzyme | Species | K_m (μM) | V_max (nmol/min/mg protein) | Reference |

| MAO-A | Human | Not explicitly found | Not explicitly found | [4] |

| MAO-B | Human | Not explicitly found | Not explicitly found | [4] |

| MAO | Rat Liver | Not explicitly found | Not explicitly found | [7] |

Note: While kynuramine is extensively used as an MAO substrate, specific K_m and V_max values were not consistently reported in the surveyed literature.

Interaction with Adrenergic Receptors

Kynuramine functions as an inhibitor of both presynaptic and postsynaptic α-adrenoceptors.[5] This inhibitory action has been demonstrated in various isolated tissue preparations, where kynuramine antagonizes the vasoconstrictor effects of α-adrenoceptor agonists like norepinephrine.[5] It is important to note that kynuramine itself lacks intrinsic activity at α-adrenoceptors.[5]

Table 2: Kynuramine Activity at Adrenergic Receptors

| Receptor Subtype | Action | Affinity (K_i) | Reference |

| α_1-adrenoceptor | Antagonist | Not explicitly found | [5] |

| α_2-adrenoceptor | Antagonist | Not explicitly found | [5] |

Note: Specific K_i values for kynuramine at α-adrenoceptor subtypes were not found in the surveyed literature. The inhibitory concentrations are reported to be in the range of 4 to 60 µg/mL.[5]

Interaction with Serotonin Receptors

Early studies explored the interaction of kynuramine and its derivatives with serotonin receptors. 5-Hydroxykynuramine, a metabolite of serotonin, has been shown to act as a competitive antagonist at serotonin receptors on platelets. While kynuramine itself has been studied in the context of serotonin receptor interactions in smooth muscle, specific binding affinities (K_i values) are not well-documented in the available literature.[4]

Table 3: Kynuramine Activity at Serotonin Receptors

| Receptor Subtype | Action | Affinity (K_i) | Reference |

| Serotonin Receptors | Interaction noted | Not explicitly found | [4] |

Key Experimental Protocols

Synthesis of Kynuramine

Kynuramine is produced via the decarboxylation of kynurenine.[8] While a detailed, step-by-step protocol for the chemical synthesis of kynuramine from kynurenine was not explicitly found in the reviewed literature, the general principle involves the removal of the carboxyl group from the kynurenine molecule. This can be conceptually represented as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of 5-hydroxykynurenamine, L-kynurenine and kynuramine with multiple serotonin receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An alpha-adrenoceptor inhibitory action of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. Kynuramine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Kynuramine Dihydrobromide: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynuramine, a metabolite of tryptophan, and its structural analogues represent a class of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of kynuramine derivatives. The primary focus is on their roles as inhibitors of nitric oxide synthases (NOS) and as antagonists of alpha-adrenoceptors. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to Kynuramine

Kynuramine is a biogenic amine produced through the decarboxylation of kynurenine, a key intermediate in the kynurenine pathway of tryptophan metabolism.[1] It has been identified as an endogenously occurring amine with several biological functions, including acting as a substrate for monoamine oxidase (MAO) and as an inhibitor of alpha-adrenoceptors.[1][2] The core structure of kynuramine presents a versatile scaffold for chemical modification, leading to the development of numerous analogues and derivatives with a range of pharmacological properties.

Biological Pathways and Mechanisms of Action

The Kynurenine Pathway

Kynuramine is intrinsically linked to the kynurenine pathway, the primary route for tryptophan catabolism. This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). Dysregulation of the kynurenine pathway has been implicated in various neurological and inflammatory disorders, making its intermediates, including kynuramine, subjects of significant research interest.

Nitric Oxide Synthase (NOS) Inhibition

Certain kynuramine derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, and its overproduction by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in neurodegenerative diseases and inflammation. Therefore, selective NOS inhibitors are of significant therapeutic interest.[3][4]

Alpha-Adrenoceptor Antagonism

Kynuramine itself has been shown to exhibit inhibitory action at both presynaptic and postsynaptic alpha-adrenoceptors.[2][5] These receptors are involved in the regulation of neurotransmitter release and smooth muscle contraction. The development of kynuramine analogues with selective alpha-adrenoceptor antagonist activity could have therapeutic applications in conditions such as hypertension.

Synthesis of Kynuramine Analogues and Derivatives

The synthesis of kynuramine derivatives often involves multi-step procedures starting from readily available materials. A common strategy for the synthesis of urea and thiourea derivatives is outlined below.

General Synthesis of Urea and Thiourea Kynuramine Derivatives

A five-step procedure starting from a 5-substituted-2-nitrophenyl vinyl ketone scaffold is commonly employed for the synthesis of urea and thiourea kynuramine derivatives.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-[3-(2-amino-5-chlorophenyl)-3-oxopropyl]-3-ethylurea [6]

-

Step 1: Synthesis of 3-bromo-1-(5-chloro-2-nitrophenyl)propan-1-one. To a solution of 1-(5-chloro-2-nitrophenyl)ethan-1-one in a suitable solvent, N-bromosuccinimide is added, and the mixture is refluxed.

-

Step 2: Synthesis of 1-(5-chloro-2-nitrophenyl)prop-2-en-1-one. The product from Step 1 is treated with a base such as triethylamine to induce elimination.

-

Step 3: Michael Addition. The vinyl ketone from Step 2 undergoes a Michael addition with a suitable amine precursor.

-

Step 4: Reduction of the Nitro Group. The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride.

-

Step 5: Urea Formation. The resulting amine is reacted with ethyl isocyanate to form the final urea derivative.

(Note: This is a generalized protocol based on the described five-step synthesis. Specific reagents, solvents, and reaction conditions would be detailed in the full experimental section of the cited literature.)

Quantitative Biological Data

The following tables summarize the biological activity of various kynuramine analogues and derivatives as NOS inhibitors.

Table 1: Inhibition of Nitric Oxide Synthases by Kynuramine Derivatives[4][6]

| Compound | Structure | % Inhibition of nNOS (at 10 µM) | % Inhibition of iNOS (at 10 µM) | IC50 (µM) for iNOS |

| Kynuramine | 3-amino-1-(2-aminophenyl)propan-1-one | - | - | >100 |

| Compound 5n [6] | 1-[3-(2-amino-5-chlorophenyl)-3-oxopropyl]-3-ethylurea | 25 | 85 | 1.5 |

| N-acetyl-5-methoxykynuramine [4] | N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide | 65 | - | - |

| Melatonin [3] | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | - | - | 0.1 (for nNOS) |

(Note: "-" indicates data not available in the cited sources.)

Experimental Protocols for Biological Assays

Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: The inhibitory activity of the compounds on NOS is determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Protocol: [4]

-

Prepare a reaction mixture containing purified nNOS or iNOS enzyme, L-[³H]arginine, and necessary cofactors (NADPH, FAD, FMN, BH4, and calmodulin for nNOS).

-

Add varying concentrations of the test compound (kynuramine derivative) to the reaction mixture.

-

Initiate the reaction and incubate at 37°C for a specified time.

-

Stop the reaction by adding a stop buffer.

-

Separate L-[³H]citrulline from unreacted L-[³H]arginine using cation exchange resin.

-

Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Alpha-Adrenoceptor Antagonist Activity Assay

Principle: The antagonist activity is assessed by measuring the ability of the compound to inhibit the contractile response induced by an alpha-adrenoceptor agonist in isolated tissue preparations.

Protocol: [2]

-

Isolate a suitable tissue preparation, such as rat vas deferens or rabbit aorta, and mount it in an organ bath containing a physiological salt solution.

-

Allow the tissue to equilibrate.

-

Obtain a cumulative concentration-response curve for an alpha-adrenoceptor agonist (e.g., norepinephrine or phenylephrine).

-

Wash the tissue and incubate with a known concentration of the kynuramine analogue for a specific period.

-

Obtain a second concentration-response curve for the agonist in the presence of the antagonist.

-

A parallel rightward shift in the concentration-response curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.

Conclusion and Future Directions

Kynuramine and its structural analogues represent a promising class of compounds with the potential for therapeutic development in various areas, particularly in neurodegenerative and cardiovascular diseases. The urea and thiourea derivatives of kynuramine have demonstrated significant and selective inhibitory activity against inducible nitric oxide synthase. Further optimization of these scaffolds could lead to the development of potent and selective drug candidates. The alpha-adrenoceptor antagonist properties of kynuramine analogues also warrant further investigation to elucidate their structure-activity relationships and therapeutic potential. This guide provides a foundational resource to aid researchers in the rational design and development of novel kynuramine-based therapeutics.

References

- 1. Quantitative relationships between alpha-adrenergic activity and binding affinity of alpha-adrenoceptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An alpha-adrenoceptor inhibitory action of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenamines as neural nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 6. Development of urea and thiourea kynurenamine derivatives: synthesis, molecular modeling, and biological evaluation as nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Kynuramine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine dihydrobromide is a biogenic amine and a metabolite of tryptophan, belonging to the class of kynuramines.[1] It serves as a valuable tool in biochemical and pharmacological research, primarily recognized as a fluorogenic substrate for monoamine oxidases (MAOs), enzymes pivotal in the metabolism of neurotransmitters.[2][3] The enzymatic conversion of kynuramine to 4-hydroxyquinoline is accompanied by a distinct change in fluorescence, providing a robust method for assaying MAO activity.[2] This guide provides a comprehensive overview of the spectroscopic properties of this compound, details experimental protocols for its analysis, and illustrates its primary biochemical pathway.

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its detection and quantification in various experimental settings. The following tables summarize the available quantitative data for its ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

This compound exhibits characteristic absorption bands in the UV region. The molar absorptivity (ε) values provided are essential for quantitative analysis using the Beer-Lambert law.

| Property | Value | Solvent/Conditions |

| λmax 1 | 356 nm | 100 mM KPi buffer, pH 7.0 |

| ε at λmax 1 | 3,900 M⁻¹ cm⁻¹ | 100 mM KPi buffer, pH 7.0 |

| λmax 2 | 255 nm | 100 mM KPi buffer, pH 7.0 |

| ε at λmax 2 | 6,000 M⁻¹ cm⁻¹ | 100 mM KPi buffer, pH 7.0 |

| λmax 3 | 224 nm | 100 mM KPi buffer, pH 7.0 |

| ε at λmax 3 | 19,900 M⁻¹ cm⁻¹ | 100 mM KPi buffer, pH 7.0 |

Fluorescence Spectroscopy

The fluorescence properties of kynuramine are highly dependent on its environment. While free kynuramine is weakly fluorescent, its fluorescence is significantly enhanced upon binding to plasma amine oxidase. Its enzymatic product, 4-hydroxyquinoline, is also fluorescent.

| Property | Value | Notes |

| Excitation Wavelength (Bound) | ~365 nm | This is a typical excitation wavelength for kynurenine and its derivatives.[4][5] |

| Emission Wavelength (Bound) | ~480 nm | Emission maximum of kynurenine derivatives can vary with solvent polarity.[4][5] |

| Stokes Shift (Bound) | 5326 cm⁻¹ | Observed upon binding to plasma amine oxidase under anaerobic conditions, indicating a nonpolar binding site.[5][6] |

| Emission Anisotropy (A) | 33 | Indicates rigid attachment of the substrate to the enzyme.[5][6] |

| 4-Hydroxyquinoline Emission | Measured at 380 nm | This is the fluorescent product of the monoamine oxidase-catalyzed reaction.[2] |

NMR Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, a theoretical analysis of its structure (3-amino-1-(2-aminophenyl)propan-1-one) suggests the expected chemical shifts.

Predicted ¹H NMR Chemical Shifts:

-

Aromatic protons: Signals are expected in the range of 6.5-8.0 ppm. The protons on the aminophenyl ring will show splitting patterns influenced by their positions relative to the amino and acetyl groups.

-

Methylene protons (-CH₂-): The two methylene groups adjacent to the carbonyl and amino groups are expected to resonate between 2.5 and 3.5 ppm, likely as triplets.

-

Amine protons (-NH₂): The protons of the two amino groups will likely appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl carbon (C=O): Expected to be the most downfield signal, typically above 190 ppm.

-

Aromatic carbons: Signals are anticipated in the 110-150 ppm region.

-

Methylene carbons (-CH₂-): Expected to appear in the aliphatic region, generally between 30 and 50 ppm.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established analytical techniques.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

100 mM Potassium Phosphate (KPi) buffer, pH 7.0

-

UV-transparent cuvettes (e.g., quartz)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the KPi buffer to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the KPi buffer to obtain concentrations ranging from 10 µM to 100 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range to scan from 200 nm to 450 nm.

-

Blank Measurement: Fill a cuvette with the KPi buffer to serve as a blank and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the prepared working solutions.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the absorbance value at a specific λmax for a solution of known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy Protocol

Objective: To characterize the fluorescence properties of this compound, particularly in the context of monoamine oxidase activity.

Materials:

-

This compound

-

Monoamine oxidase (MAO-A or MAO-B) enzyme preparation

-

Appropriate buffer for the MAO assay (e.g., 100 mM KPi buffer, pH 7.4)

-

Fluorometer and fluorescence-compatible cuvettes or microplates

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in the assay buffer. Also, prepare a solution of the MAO enzyme at the desired concentration.

-

Fluorometer Setup: Set the excitation and emission wavelengths on the fluorometer. For monitoring the formation of 4-hydroxyquinoline, an excitation wavelength of approximately 315 nm and an emission wavelength of 380 nm is typically used.[2]

-

Enzymatic Reaction: In a cuvette or microplate well, add the assay buffer and the this compound substrate. Initiate the reaction by adding the MAO enzyme solution.

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time at the specified wavelengths. An increase in fluorescence will be observed as kynuramine is converted to the more fluorescent 4-hydroxyquinoline.

-

Data Analysis: The initial rate of the reaction can be determined from the linear portion of the fluorescence versus time plot. This rate is proportional to the MAO activity.

Signaling Pathway and Experimental Workflow

Monoamine Oxidase Catalyzed Conversion of Kynuramine

Kynuramine is a substrate for both MAO-A and MAO-B. The enzyme catalyzes the oxidative deamination of kynuramine to an unstable aldehyde intermediate, which then undergoes a non-enzymatic cyclization to form the fluorescent product, 4-hydroxyquinoline. This process is the basis for the widely used MAO activity assay.

Caption: MAO-catalyzed conversion of kynuramine.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. scbt.com [scbt.com]

- 4. Fluorescence characteristics of kynurenine and N'-formylkynurenine. Their use as reporters of the environment of tryptophan 62 in hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - PMC [pmc.ncbi.nlm.nih.gov]

Kynuramine Dihydrobromide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Introduction

Kynuramine dihydrobromide is an endogenously occurring amine that serves as a fluorescent substrate for plasma amine oxidase. It is a valuable tool in biochemical assays and pharmacological research. This guide provides a comprehensive overview of the safety and handling of this compound, compiled from available safety data sheets and research literature.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 304-47-2 | |

| Molecular Formula | C₉H₁₂N₂O · 2HBr | |

| Molecular Weight | 326.03 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥97% (TLC) | |

| Solubility | Water: 50 mg/mL, clear to slightly hazy | |

| Storage Temperature | -20°C | |

| Boiling Point | 367.3°C at 760 mmHg | |

| Flash Point | 175.9°C | |

| SMILES String | Br.NCCC(=O)c1ccccc1N | |

| InChI Key | YUPVVZSYBUIDQR-UHFFFAOYSA-N |

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

General Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store at -20°C in a tightly sealed container. Keep in a dry, well-ventilated place.

First Aid Measures

In the event of exposure, follow these first aid measures. A more detailed safety data sheet was not available in the search results, so these are general recommendations.

| Exposure Route | First Aid Measures |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

Methodological & Application

Kynuramine Dihydrobromide Protocol for Monoamine Oxidase (MAO) Activity Assay

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, essential for the metabolism of monoamine neurotransmitters and dietary amines.[1] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[1] Dysregulation of MAO activity is implicated in various neurological disorders, including depression and Parkinson's disease, making these enzymes significant targets for drug development.[2][3] This document provides a detailed protocol for a fluorometric assay to determine MAO-A and MAO-B activity using kynuramine dihydrobromide as a substrate. Kynuramine is a non-selective substrate that is oxidized by both MAO-A and MAO-B to an unstable aldehyde intermediate.[4] This intermediate undergoes spontaneous cyclization to form 4-hydroxyquinoline, a fluorescent product, allowing for the quantification of MAO activity.[4][5]

Principle of the Assay

The assay is based on the enzymatic conversion of the non-fluorescent substrate, kynuramine, by MAO to the highly fluorescent product, 4-hydroxyquinoline. The increase in fluorescence intensity is directly proportional to the MAO activity. Specific inhibitors, clorgyline for MAO-A and selegiline or pargyline for MAO-B, are used to differentiate the activity of the two isoforms.

Data Presentation

Table 1: Reagent and Enzyme Concentrations for MAO Activity Assay

| Component | Stock Concentration | Final Concentration in Assay |

| This compound | 1 mM in assay buffer | 10 - 50 µM |

| Recombinant Human MAO-A/MAO-B | Varies by supplier | 0.01 mg/mL or as optimized |

| Clorgyline (MAO-A inhibitor) | 1 mM in DMSO | 10 nM - 1 µM |

| Selegiline (MAO-B inhibitor) | 1 mM in DMSO | 10 nM - 1 µM |

| Potassium Phosphate Buffer | 1 M, pH 7.4 | 100 mM |

Table 2: Kinetic Parameters of Kynuramine for Human MAO-A and MAO-B

| Enzyme Isoform | Km (µM) | Vmax (nmol/mg/min) |

| MAO-A | 23.1 ± 0.8[6] | 10.2 ± 0.2[6] |

| MAO-B | 18.0 ± 2.3[6] | 7.35 ± 0.69[6] |

Table 3: IC50 Values of Selective Inhibitors in Kynuramine-Based MAO Assay

| Inhibitor | Target Isoform | IC50 (nM) |

| Clorgyline | MAO-A | 1.2[7] |

| MAO-B | 1900[7] | |

| Selegiline | MAO-A | ~7000[8] |

| MAO-B | Varies by study | |

| Pargyline | MAO-B | 404[9] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Recombinant human MAO-A and MAO-B enzymes

-

Clorgyline hydrochloride (selective MAO-A inhibitor)

-

Selegiline hydrochloride or Pargyline hydrochloride (selective MAO-B inhibitor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Reagent Preparation

-

100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer and dilute to 100 mM with deionized water. Adjust the pH to 7.4.

-

1 mM this compound Stock Solution: Dissolve the appropriate amount of this compound in the 100 mM potassium phosphate buffer.

-

Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in 100 mM potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Inhibitor Stock Solutions (1 mM): Dissolve clorgyline and selegiline/pargyline in DMSO to prepare 1 mM stock solutions.

-

Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in 100 mM potassium phosphate buffer to achieve a range of desired concentrations for testing.

Assay Procedure

-

Assay Plate Setup: In a 96-well black microplate, add the following to the appropriate wells:

-

Blank wells: 190 µL of assay buffer.

-

Control wells (no inhibitor): 170 µL of assay buffer + 20 µL of MAO-A or MAO-B enzyme solution.

-

Test compound/Inhibitor wells: 150 µL of assay buffer + 20 µL of MAO-A or MAO-B enzyme solution + 20 µL of the respective inhibitor dilution.

-

-

Pre-incubation: Gently mix the contents of the wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

-

Initiation of Reaction: To all wells except the blank, add 10 µL of the 1 mM kynuramine solution to initiate the reaction. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity to ensure the reaction remains in the linear range.

-

Termination of Reaction: The reaction can be stopped by adding 50 µL of 2 N NaOH.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 400 nm.[5]

Data Analysis

-

Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Calculate the percentage of MAO activity in the presence of the inhibitor compared to the control (no inhibitor) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Role of MAO-A and MAO-B in Neurotransmitter Metabolism.

Caption: Experimental Workflow for the Kynuramine-Based MAO Assay.

References

- 1. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

Preparation of Kynuramine Dihydrobromide Stock Solution: An Application Note and Protocol

Introduction

Kynuramine dihydrobromide is a fluorescent substrate widely utilized in biochemical assays to measure the activity of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[1][2] The enzymatic reaction catalyzed by MAO results in the formation of 4-hydroxyquinoline, a fluorescent product that can be quantified to determine enzyme activity.[1] Accurate and reproducible experimental results hinge on the correct preparation and storage of the this compound stock solution. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research applications.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate solution preparation. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-(2-Aminophenyl)-3-oxopropanamine dihydrobromide | [2] |

| CAS Number | 304-47-2 | [3][4] |

| Molecular Formula | C₉H₁₂N₂O · 2HBr | [2][3] |

| Molecular Weight | 326.03 g/mol | [3][4] |

| Appearance | Crystalline solid, light yellow | [5][6] |

| Purity | ≥97% (TLC) | [2][3] |

| Solubility in Water | 50 mg/mL, clear to slightly hazy | [3][5] |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol | [5][6] |

| Storage Temperature (Solid) | -20°C | [3][4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials and Equipment

-

This compound (CAS 304-47-2)

-

Nuclease-free water

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

pH meter (optional)

-

0.22 µm syringe filter (optional, for sterilization)

-

Sterile syringe (optional)

Step-by-Step Procedure

-

Pre-equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[5]

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (326.03 g/mol ).

-

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = 0.010 mol/L * 0.001 L * 326.03 g/mol = 0.00326 g = 3.26 mg

-

-

-

Weighing: Carefully weigh out 3.26 mg of this compound using an analytical balance.

-

Dissolution:

-

Transfer the weighed this compound to a clean microcentrifuge tube.

-

Add 1 mL of nuclease-free water to the tube.

-

Vortex the tube thoroughly until the solid is completely dissolved. The solution should be clear to slightly hazy.[3] If dissolution is slow, gentle warming or brief sonication can be used to facilitate the process.

-

-

Sterilization (Optional): For applications requiring sterile conditions, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

-

Diagrams

Caption: Workflow for preparing a this compound stock solution.

Caption: Factors influencing the stability of this compound solutions.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

The protocol outlined in this application note provides a standardized method for the preparation of a this compound stock solution. Adherence to these guidelines for calculation, dissolution, and storage will help ensure the integrity and stability of the solution, leading to more reliable and reproducible results in monoamine oxidase activity assays.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. scbt.com [scbt.com]

- 3. monoamine oxidase substrate, fluorogenic, ≥97% (TLC), crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Yorlab [yorlab.co.uk]

- 5. This compound CAS#: 304-47-2 [m.chemicalbook.com]

- 6. 304-47-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters and are significant targets in drug discovery for neurological disorders.[1][2] This document provides a detailed protocol for a 96-well plate fluorescence assay to determine the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) using kynuramine dihydrobromide as a fluorogenic substrate. This assay is a rapid, reproducible, and sensitive method for screening potential MAO inhibitors.[3]

Kynuramine is a non-selective substrate for both MAO-A and MAO-B.[2] It is enzymatically converted by MAO to an unstable intermediate that undergoes spontaneous cyclization to form 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule. The increase in fluorescence intensity is directly proportional to the MAO activity. The selectivity for MAO-A or MAO-B is achieved by using specific inhibitors, clorgyline and selegiline, respectively.

Signaling Pathway

The enzymatic reaction catalyzed by monoamine oxidase involves the oxidative deamination of kynuramine. This process yields an aldehyde intermediate, ammonia, and hydrogen peroxide. The aldehyde intermediate then spontaneously cyclizes to form the fluorescent product, 4-hydroxyquinoline.

Experimental Protocols

Materials and Reagents

-

This compound (CAS 304-47-2)

-

Recombinant human MAO-A and MAO-B enzymes

-

Clorgyline (MAO-A specific inhibitor)

-

Selegiline (MAO-B specific inhibitor)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Reagent Preparation

This compound Stock Solution (10 mM): Dissolve 3.26 mg of this compound (MW: 326.03 g/mol ) in 1 mL of purified water. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Enzyme Working Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the range of 5-20 µg/mL.

Inhibitor Stock Solutions (10 mM): Dissolve clorgyline and selegiline in DMSO to create 10 mM stock solutions. Further dilute in the assay buffer to the desired concentrations for the inhibition assay.

Assay Workflow

The following diagram illustrates the general workflow for the MAO inhibition assay.

Detailed Assay Protocol (96-Well Plate)

-

Prepare Inhibitor Plate: Add 5 µL of serially diluted test compounds or reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to the wells of a black 96-well plate. For control wells (100% activity), add 5 µL of vehicle (e.g., assay buffer with the same final concentration of DMSO as the inhibitor wells).

-

Add Enzyme: Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.

-

Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C.

-

Initiate Reaction: Add 5 µL of kynuramine working solution to each well to initiate the enzymatic reaction. The final concentration of kynuramine should be optimized, but a starting point of 50-100 µM is recommended.

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 310-320 nm and emission at 380-400 nm.

Data Presentation and Analysis

Representative Data

The following tables show representative data for the inhibition of MAO-A and MAO-B by their respective selective inhibitors.

Table 1: Inhibition of MAO-A by Clorgyline

| Clorgyline (nM) | Average Fluorescence | % Inhibition |

| 0 (Control) | 1500 | 0 |

| 0.1 | 1350 | 10 |

| 1 | 825 | 45 |

| 10 | 225 | 85 |

| 100 | 75 | 95 |

| 1000 | 60 | 96 |

Table 2: Inhibition of MAO-B by Selegiline

| Selegiline (nM) | Average Fluorescence | % Inhibition |

| 0 (Control) | 1200 | 0 |

| 1 | 1080 | 10 |

| 10 | 660 | 45 |

| 100 | 180 | 85 |

| 1000 | 96 | 92 |

| 10000 | 72 | 94 |

Data Analysis

-

Background Subtraction: If necessary, subtract the fluorescence of blank wells (containing all reagents except the enzyme) from all experimental wells.

-

Calculate Percent Inhibition: The percentage of MAO inhibition is calculated using the following formula:

% Inhibition = [1 - (Fluorescenceinhibitor / Fluorescencecontrol)] x 100

-

Determine IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data should be fitted using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.[5][6]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Autofluorescence from compounds or media. | Run a control with the test compound and all assay components except the enzyme to quantify its intrinsic fluorescence. |

| Low Signal-to-Noise Ratio | Suboptimal enzyme or substrate concentration. | Titrate the enzyme and kynuramine concentrations to find the optimal conditions for a robust signal. |

| Incorrect filter settings. | Ensure the microplate reader is set to the correct excitation and emission wavelengths for 4-hydroxyquinoline. | |

| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing in each well. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a consistent environment. |

References

- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application of Kynuramine in High-Throughput Screening for Monoamine Oxidase Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, have been identified, and their dysregulation is implicated in various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. Consequently, the identification of selective MAO inhibitors is a critical area of drug discovery. Kynuramine, a non-selective substrate for both MAO-A and MAO-B, provides a robust and straightforward basis for high-throughput screening (HTS) assays to identify novel MAO inhibitors.

The enzymatic conversion of kynuramine by MAO results in an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. This fluorescence can be readily quantified, making the kynuramine-based assay amenable to HTS formats. The assay is characterized by its simplicity, sensitivity, and adaptability to automated liquid handling systems.

Principle of the Assay

The kynuramine-based assay for MAO activity relies on a two-step process. First, MAO-A or MAO-B catalyzes the oxidative deamination of kynuramine to produce an aldehyde intermediate and hydrogen peroxide. Subsequently, this intermediate undergoes a spontaneous intramolecular cyclization to form the fluorescent molecule 4-hydroxyquinoline. The intensity of the fluorescence emitted by 4-hydroxyquinoline is directly proportional to the enzymatic activity of MAO. In the presence of an MAO inhibitor, the rate of kynuramine conversion is reduced, leading to a decrease in the fluorescent signal.

Signaling Pathway Diagram

Caption: MAO-catalyzed conversion of kynuramine to 4-hydroxyquinoline.

Quantitative Data

The following tables summarize key quantitative parameters for the kynuramine-based MAO assay.

Table 1: Michaelis-Menten Constants (Km) for Kynuramine

| Enzyme Isoform | Km (µM) | Source |

| Human MAO-A | 23 - 44.1 | [1] |

| Human MAO-B | 18 - 90.0 | [1] |

Table 2: IC50 Values of Standard MAO Inhibitors

| Inhibitor | Target Isoform | IC50 | Source |

| Clorgyline | MAO-A | 2.99 nM | [2] |

| Moclobemide | MAO-A | Varies | - |

| Pargyline | MAO-B | Varies | [3] |

| Selegiline (Deprenyl) | MAO-B | 7.04 nM | [2] |

| Safinamide | MAO-B | 0.23 ± 0.01 µM | [3] |

| Toloxatone | MAO-A | Varies | - |

Note: IC50 values can vary depending on experimental conditions.

Table 3: Assay Performance Metrics

| Parameter | Value | Significance | Source |

| Z'-factor (MAO-A) | 0.71 ± 0.03 | Excellent for HTS | [2] |

| Z'-factor (MAO-B) | 0.75 ± 0.03 | Excellent for HTS | [2] |

| Excitation Wavelength | 310 nm | For 4-hydroxyquinoline | [3] |

| Emission Wavelength | 400 nm | For 4-hydroxyquinoline | [3] |

Experimental Protocols

The following are detailed protocols for performing a kynuramine-based HTS assay for MAO inhibitors in a 384-well format.

Materials and Reagents

-

Enzymes: Recombinant human MAO-A and MAO-B

-

Substrate: Kynuramine hydrobromide

-

Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

Inhibitors: Clorgyline (for MAO-A positive control), Selegiline (for MAO-B positive control), and test compounds

-

Plates: 384-well, black, flat-bottom plates

-

Instrumentation: Fluorescence microplate reader

Protocol 1: High-Throughput Screening of MAO-A Inhibitors

-

Compound Plating:

-

Prepare serial dilutions of test compounds and the positive control (Clorgyline) in 100 mM potassium phosphate buffer (pH 7.4).

-

Using an automated liquid handler, dispense 5 µL of each compound dilution into the wells of a 384-well plate.

-

For negative controls (100% activity), dispense 5 µL of buffer.

-

For positive controls (0% activity), dispense 5 µL of a high concentration of Clorgyline.

-

-

Enzyme Addition:

-

Prepare a solution of recombinant human MAO-A in 100 mM potassium phosphate buffer (pH 7.4). The final concentration in the well should be empirically determined to yield a robust signal.

-

Dispense 20 µL of the MAO-A solution to all wells.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare a solution of kynuramine in 100 mM potassium phosphate buffer (pH 7.4). The final concentration in the well should be at or near the Km for MAO-A (approximately 30 µM).

-

Dispense 25 µL of the kynuramine solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Detection:

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence of 4-hydroxyquinoline using a microplate reader with excitation at 310 nm and emission at 400 nm.[3]

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Z'-factor for each plate to assess the quality of the screen. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4]

-

Protocol 2: High-Throughput Screening of MAO-B Inhibitors

This protocol is identical to the MAO-A protocol with the following modifications:

-

Enzyme: Use recombinant human MAO-B.

-

Positive Control: Use Selegiline as the positive control inhibitor.

-

Kynuramine Concentration: The final concentration in the well should be at or near the Km for MAO-B (approximately 20 µM).

Experimental Workflow Diagram

Caption: HTS workflow for identifying MAO inhibitors.

Conclusion

The kynuramine-based assay provides a reliable, sensitive, and cost-effective method for the high-throughput screening of MAO inhibitors. Its straightforward "mix-and-read" format is well-suited for automation and enables the rapid screening of large compound libraries. The distinct fluorescent signal of the 4-hydroxyquinoline product and the availability of specific inhibitors for MAO-A and MAO-B allow for the identification and characterization of novel and selective MAO inhibitors for therapeutic development. The robustness of the assay is demonstrated by excellent Z'-factor values, ensuring high-quality and reproducible data in drug discovery campaigns.

References

- 1. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of monoamine oxidase B inhibitors in Tibetan strawberry by ligand fishing based on enzyme functionalized cellulose filter paper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

Application Notes and Protocols for Kynuramine Dihydrobromide Assay for Measuring MAO-A Specific Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidase A (MAO-A) is a crucial enzyme in the metabolism of monoamine neurotransmitters, including serotonin and norepinephrine.[1] Its dysregulation has been implicated in various neurological disorders, making it a significant target for drug development.[2][3] The kynuramine dihydrobromide assay is a widely used method to determine the specific activity of MAO-A. This assay is based on the principle that MAO-A catalyzes the oxidative deamination of kynuramine, leading to the formation of an unstable aldehyde intermediate. This intermediate then undergoes spontaneous cyclization to form 4-hydroxyquinoline, a product that can be quantified by spectrophotometry or fluorometry.[4][5][6] This document provides detailed protocols and application notes for performing the this compound assay to measure MAO-A activity.

Principle of the Assay

The enzymatic reaction involves the conversion of kynuramine to 4-hydroxyquinoline by MAO-A.[4] The reaction proceeds in two main steps:

-

Oxidative Deamination: MAO-A catalyzes the oxidative deamination of kynuramine to produce an aldehyde intermediate and hydrogen peroxide.[7]

-

Spontaneous Cyclization: The aldehyde intermediate is unstable and spontaneously rearranges to form the stable, fluorescent product, 4-hydroxyquinoline.[4]

The rate of 4-hydroxyquinoline formation is directly proportional to the MAO-A activity and can be monitored by measuring the increase in absorbance or fluorescence over time.

Biochemical Pathway

The biochemical conversion of kynuramine by MAO-A is a two-step process involving an enzymatic reaction followed by a spontaneous chemical rearrangement.

Caption: Biochemical pathway of kynuramine metabolism by MAO-A.

Materials and Reagents

-

Recombinant human MAO-A enzyme[8]

-

This compound (substrate)[8]

-

Clorgyline (MAO-A specific inhibitor, positive control)[4]

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)[8]

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors[8]

-

96-well microplate (black plates for fluorescence measurements)

-

Microplate reader capable of fluorescence or absorbance detection

-

Incubator set to 37°C[8]

-

Stopping solution (e.g., 2 N NaOH)[8]

Experimental Protocols

-

Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

-

Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer.[8] Store protected from light.

-

Enzyme Working Solution: Dilute the recombinant human MAO-A enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound and the positive control (clorgyline) in DMSO.[8]

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in the assay buffer to achieve a range of desired concentrations for testing.[8]

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

-

Plate Setup:

-

Blank Wells: 180 µL of assay buffer + 20 µL of stopping solution (added before the substrate).

-

Control Wells (No Inhibitor): 170 µL of assay buffer + 20 µL of MAO-A enzyme solution.[1]

-